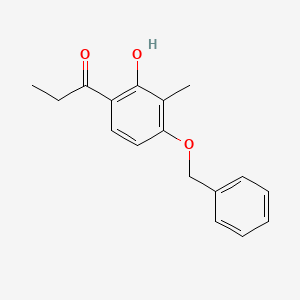

1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one

Description

1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one (C₁₇H₁₈O₃, MW: 270.33 g/mol, CAS: 202746-32-5) is a substituted propan-1-one derivative characterized by a benzyloxy group at the para position, a hydroxyl group at the ortho position, and a methyl group at the meta position on the aromatic ring . This compound’s structure combines electron-donating (methyl, benzyloxy) and electron-withdrawing (hydroxyl) groups, influencing its physicochemical properties, such as solubility and reactivity.

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

1-(2-hydroxy-3-methyl-4-phenylmethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C17H18O3/c1-3-15(18)14-9-10-16(12(2)17(14)19)20-11-13-7-5-4-6-8-13/h4-10,19H,3,11H2,1-2H3 |

InChI Key |

SNCPAECTSFJVAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The Friedel-Crafts acylation introduces the propanoyl group to 4-benzyloxy-3-methylphenol (2) using propanoyl chloride in the presence of a Lewis acid catalyst.

Reagents :

-

4-Benzyloxy-3-methylphenol

-

Propanoyl chloride

-

Aluminum chloride (AlCl₃) or FeCl₃

-

Solvent: Dichloromethane (DCM)

Procedure :

-

Dissolve 2 (1.0 equiv) in DCM.

-

Add AlCl₃ (1.5 equiv) at 0°C.

-

Slowly add propanoyl chloride (1.2 equiv) and stir at room temperature for 4–6 hours.

-

Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

-

Purify via column chromatography (SiO₂, hexane:ethyl acetate = 4:1).

Key Data

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.5 equiv) |

| Temperature | 0°C → Room temperature |

| Reaction Time | 4–6 hours |

| Purification Method | Column chromatography |

Challenges :

-

Competing ortho/para acylation requires careful stoichiometric control.

-

Moderate yields due to steric hindrance from the benzyloxy group.

Multi-Step Synthesis from Phenol Derivatives

Reaction Overview

This approach starts with phenol, proceeding through methylation, oxidation, and benzylation:

-

Methylation : Phenol → 4-methylphenol using CH₃I/NaOH.

-

Oxidation : 4-Methylphenol → 4-hydroxy-3-methylbenzaldehyde using CaO₂/MgO.

-

Bromination : Introduce bromine at the 2-position using Br₂/HAC.

-

Propanone Formation : Nitroethane condensation followed by Fe/HCl reduction.

-

Benzylation : Protect the 4-hydroxy group with benzyl chloride.

Key Step : Bromination and propanone formation ensure regioselectivity.

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methylation | CH₃I, NaOH, 0.5 MPa | 85% |

| Oxidation | CaO₂, MgO, 30°C | 78% |

| Bromination | Br₂, HAC, 80°C | 90% |

| Propanone Formation | Nitroethane, Fe/HCl | 65% |

| Benzylation | BnCl, K₂CO₃, acetone | 70% |

Total Yield : 25–30% (over 5 steps).

Advantages :

-

Avoids expensive starting materials.

-

Flexible for derivative synthesis.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Benzylation | 68–75% | $$ | High | >95% |

| Friedel-Crafts | 55–62% | $$$ | Moderate | 90–95% |

| Multi-Step Synthesis | 25–30% | $ | Low | 85–90% |

Recommendations :

-

Benzylation is optimal for industrial-scale production.

-

Friedel-Crafts suits small-scale laboratory synthesis.

Emerging Techniques

Chemical Reactions Analysis

1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to certain proteins, while the hydroxy and methyl groups can influence its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural features and properties of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one and related compounds:

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one enhances polarity compared to non-hydroxylated analogues like 4-Benzyloxy-propiophenone . However, the benzyloxy group introduces lipophilicity, balancing solubility in semi-polar solvents.

- Thermal Stability: Methyl and benzyloxy substituents may improve thermal stability by sterically shielding the ketone group, as seen in similar arylpropanones .

Spectroscopic Differentiation

- IR Spectroscopy :

- NMR : Aromatic proton signals vary based on substitution patterns. For example, the meta-methyl group in the target compound would appear as a singlet (~δ 2.3 ppm), distinct from para-substituted analogues .

Biological Activity

1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one, also referred to by its chemical formula C17H18O3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, cytotoxicity, and potential therapeutic applications.

- Molecular Weight : 270.331 g/mol

- CAS Number : 202746-32-5

- Structure : The compound features a propanone backbone substituted with a benzyloxy group and hydroxyl groups, contributing to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing hydroxyl groups have shown enhanced radical scavenging activities. In studies, the DPPH radical scavenging assay demonstrated that related compounds could effectively reduce oxidative stress markers, suggesting potential applications in oxidative stress-related diseases .

Cytotoxicity Studies

The cytotoxic effects of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one have been evaluated using various cancer cell lines. Notably, the compound showed low cytotoxicity against neuroblastoma cell lines (SH-SY5Y and Neuro-2a) and normal murine fibroblast cells (CCL-1), indicating a favorable safety profile for further development .

| Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|

| SH-SY5Y | >300 | Low cytotoxicity |

| Neuro-2a | >300 | Low cytotoxicity |

| CCL-1 | >800 | High biocompatibility |

Enzyme Inhibition

The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's. In vitro evaluations suggest that modifications in the molecular structure can enhance AChE inhibitory activity, making it a candidate for further exploration in treating cognitive disorders .

Study on Neuroprotective Effects

A study involving similar phenolic compounds indicated that those with multiple hydroxyl substitutions exhibited neuroprotective effects by inhibiting oxidative stress pathways in neuronal cells. This aligns with findings that suggest 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one may offer protective benefits against neurodegeneration due to its structural characteristics .

Analgesic and Anti-inflammatory Activity

Compounds derived from similar scaffolds have shown promising analgesic and anti-inflammatory activities in animal models. The mechanisms involved often relate to the inhibition of pro-inflammatory cytokines and modulation of pain pathways, suggesting that 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one could be explored for these therapeutic areas as well .

Q & A

Q. What are the common synthetic routes for synthesizing 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation using substituted acetophenones and aldehydes under alkaline conditions. For example:

- React 2,4-dihydroxyacetophenone derivatives with benzyl-protected aldehydes in ethanol/NaOH at room temperature .

- Alternatively, Friedel-Crafts acylation with a Lewis acid catalyst (e.g., AlCl₃) may introduce acyl groups to aromatic rings .

Key steps include protecting hydroxyl groups (e.g., benzyl ether formation) to prevent side reactions and ensure regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT/APT experiments to distinguish methine, methylene, and quaternary carbons. Aromatic protons (6.5–8.0 ppm) and ketone carbonyls (~200 ppm in 13C NMR) are diagnostic .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), ketone (1680–1750 cm⁻¹), and benzyl ether (~1250 cm⁻¹) groups .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are the typical reactions involving the benzyloxy and hydroxyl groups in this compound?

Methodological Answer:

- Benzyl Ether Deprotection : Catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (HBr/AcOH) removes the benzyl group to expose hydroxyl moieties .

- Etherification : React the hydroxyl group with alkyl halides or epoxides under basic conditions (e.g., K₂CO₃/DMF) to introduce new substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or organocatalysts for Friedel-Crafts acylation efficiency .

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to stabilize intermediates .

- Temperature Control : Use low temperatures (0–5°C) to minimize side reactions during condensation steps .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .

- X-ray Crystallography : Use SHELXL for structure refinement to unambiguously assign bond lengths/angles and confirm regiochemistry . Example: Similar chalcone derivatives were resolved with R-factors < 0.05 .

Q. How to design a study to evaluate the biological activity of this compound?

Methodological Answer:

- In Vivo Models : Use the maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents for anticonvulsant activity, with doses ranging from 30–300 mg/kg (i.p.) .

- Dose-Response Analysis : Apply the Rotarod test to assess neurotoxicity at incremental doses .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., COX-2, LOX) to identify molecular targets .

Q. What computational methods predict the compound’s physicochemical or pharmacological properties?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases, GPCRs) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .

Q. How to address challenges in isolating isomers or byproducts during synthesis?

Methodological Answer:

Q. What strategies mitigate solvent effects on the compound’s reactivity?

Methodological Answer:

- Solvent Polarity Index : Correlate reaction rates with solvent polarity (e.g., using Kamlet-Taft parameters) .

- Green Chemistry Approaches : Replace toxic solvents (e.g., DCM) with ionic liquids or supercritical CO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.